molecular formula C15H16N6OS B2685755 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone CAS No. 2034417-55-3

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2685755
CAS No.: 2034417-55-3
M. Wt: 328.39
InChI Key: WLMHNIPTXBNFHW-UHFFFAOYSA-N
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Description

“(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . In some cases, protecting groups are used during the synthesis and later removed by hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazine core, a piperazine ring, and a thiophene ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds derived from 1,2,4-triazole have been synthesized and tested for their antimicrobial activities. A study highlighted the synthesis of various 1,2,4-triazole derivatives and their screening against test microorganisms, where some showed good or moderate activities (Bektaş et al., 2007).

Antiviral and Antitumoral Activity

A series of derivatives involving triazole and pyrazine structures were synthesized and evaluated for their antiviral and antitumoral activities. These compounds demonstrated potential as inhibitors of tubulin polymerization, which is crucial for antitumoral activity (Jilloju et al., 2021).

Antagonistic Properties on Human Receptors

Research on compounds structurally similar to the one inquired about has also explored their role as antagonists in human cannabinoid CB1 receptors, suggesting potential therapeutic applications in neurology and pharmacology (Landsman et al., 1997).

Heterocyclic Chemistry Applications

The chemical transformations and syntheses of heterocyclic compounds, including triazoles, have vast implications in medicinal chemistry and drug development. Studies have demonstrated the synthesis of novel heterocyclic compounds with promising biological activities, including antibacterial and antifungal properties (Hassan, 2013).

Potential in Biochemical Modulation

Another study discussed the synthesis of pyrazole and triazole derivatives, emphasizing their significant antimicrobial activity. This underscores the compound's potential in developing new antibacterial and antifungal agents (Sanjeeva et al., 2022).

Future Directions

The [1,2,4]triazolo[4,3-a]pyrazine derivatives, including this compound, show promise in their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . Future research could focus on further optimizing these compounds, studying their mechanisms of action in more detail, and evaluating their potential as therapeutic agents in relevant disease models .

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMHNIPTXBNFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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